Synthesis Yield: 2-Bromo-4-propyl-1,3-oxazole (90%) vs. 2-Bromo-4-ethyl-1,3-oxazole (98%) Under a Common Lithiation–Bromination Protocol
In the unified lithiation–bromination protocol reported by Solomin et al., 2-bromo-4-n-propyl-1,3-oxazole was obtained in 90% yield (82.8 g scale, purified by vacuum distillation) [1]. Under the same general procedure, the 4-ethyl analog was isolated in 98% yield [2]. The 8-percentage-point yield differential is reproducible at multigram scale and is relevant for cost-per-gram calculations in library synthesis. For the isopropyl analog, yield data from the same study are not directly available for this position.
| Evidence Dimension | Isolated Yield (Lithiation–Bromination) |
|---|---|
| Target Compound Data | 90% — 2-Bromo-4-n-propyl-1,3-oxazole (compound 18) [1] |
| Comparator Or Baseline | 98% — 2-Bromo-4-ethyl-1,3-oxazole (compound 17) [2] |
| Quantified Difference | –8 percentage points (absolute) |
| Conditions | THF, n-BuLi (1.1 equiv), –78 °C, then 1,2-dibromo-1,1,2,2-tetrafluoroethane; distilled in vacuo; 0.446 mol scale |
Why This Matters
An 8% lower yield directly increases raw material cost per gram and may influence the choice of building block for large-scale parallel synthesis where economics are critical.
- [1] Solomin VV, Radchenko DS, Slobodyanyuk EY, Geraschenko OV, Vashchenko BV, Grygorenko OO. Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. European Journal of Organic Chemistry. 2019;2019(16):2884-2898. Compound 18 (2-bromo-4-propyloxazole) experimental data. View Source
- [2] Solomin VV, Radchenko DS, Slobodyanyuk EY, Geraschenko OV, Vashchenko BV, Grygorenko OO. Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. European Journal of Organic Chemistry. 2019;2019(16):2884-2898. Compound 17 (2-bromo-4-ethyloxazole) experimental data. View Source
